1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine
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Overview
Description
1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperazine moiety and the 5-chloro-2-methylphenyl group. Common reagents used in these reactions include various chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring or the piperazine moiety.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methylphenyl)piperazine: This compound shares the piperazine and 5-chloro-2-methylphenyl moieties but lacks the imidazo[1,2-b]pyridazine core.
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core but differ in the substituents attached to it.
Uniqueness
1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine is unique due to its combination of the imidazo[1,2-b]pyridazine core with the piperazine and 5-chloro-2-methylphenyl moieties. This unique structure may confer distinct pharmacological properties and potential therapeutic benefits.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-imidazo[1,2-b]pyridazin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-13-2-3-14(19)12-16(13)22-8-10-23(11-9-22)18(25)15-4-5-17-20-6-7-24(17)21-15/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDKDPKLKTUVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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